Topiroxostat impurity I

描述

Topiroxostat impurity I is a byproduct formed during the synthesis of Topiroxostat, a selective xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. This impurity is significant in pharmaceutical research as it helps in understanding the purity, stability, and safety of the main compound, Topiroxostat .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Topiroxostat impurity I involves several steps. Initially, a crude product of the compound is dissolved in an alcohol solvent or a mixed solution of an alcohol solvent and another solvent. The solution is then heated to a reflux temperature, stirred, and dissolved. Water is added dropwise until a few solids precipitate. The mixture is then cooled to 0°C, stirred, and filtered to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar process but on a larger scale. The crude product is dissolved in a mixed solution of toluene and isopropanol, heated to 80°C, and concentrated hydrochloric acid is added dropwise. The mixture is then cooled to room temperature and dried at 60°C to obtain Topiroxostat hydrochloride .

化学反应分析

Types of Reactions: Topiroxostat impurity I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include alcohol solvents, toluene, isopropanol, and concentrated hydrochloric acid. The reactions typically occur under controlled temperatures ranging from room temperature to 80°C .

Major Products Formed: The major products formed from these reactions include high-purity Topiroxostat and its hydrochloride form. These products are crucial for further pharmaceutical applications and research .

科学研究应用

Topiroxostat impurity I has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it helps in identifying unknown impurities and assessing the genotoxic potential of Topiroxostat . In medicine, it aids in understanding the safety and efficacy of Topiroxostat in treating hyperuricemia and gout .

作用机制

Topiroxostat impurity I exerts its effects by inhibiting xanthine oxidase, an enzyme that regulates purine metabolism. By inhibiting this enzyme, the compound reduces the synthesis of uric acid, thereby lowering serum urate levels. This mechanism is crucial for managing hyperuricemia and gout .

相似化合物的比较

Similar Compounds: Similar compounds to Topiroxostat impurity I include Allopurinol, Oxypurinol, and Febuxostat. These compounds also inhibit xanthine oxidase but differ in their chemical structures and efficacy .

Uniqueness: this compound is unique due to its selective inhibition of xanthine oxidase and its effectiveness in patients with chronic kidney diseases. Unlike Allopurinol, which is often associated with side effects and renal complications, this compound and its metabolites are unaffected by renal issues, making it a safer alternative .

生物活性

Topiroxostat impurity I is a derivative of topiroxostat, a xanthine oxidase inhibitor primarily used in the treatment of hyperuricemia and gout. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on pharmacological efficacy and safety. This article synthesizes available research findings, case studies, and analytical data regarding the biological activity of this compound.

Overview of Topiroxostat

Topiroxostat functions by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the production of uric acid. Elevated levels of uric acid can lead to gout and other health issues. Topiroxostat has been shown to lower serum urate levels effectively, with an IC50 value of approximately 69 nM for xanthine oxidase inhibition .

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

- Starting Materials : 2,6-Dicyanopyridine and sodium methoxide.

- Reaction Conditions : Conducted in organic solvents at specific temperatures (20 ± 3 °C for initial reactions).

- Purification : High-performance liquid chromatography (HPLC) is utilized to achieve a high purity level (above 95%) of the final product .

The biological activity of this compound is closely linked to its ability to inhibit xanthine oxidase. This inhibition reduces uric acid production, thereby alleviating symptoms associated with hyperuricemia. The metabolic pathways involved include:

- Conversion to Metabolites : Topiroxostat is metabolized into several active metabolites, including 2-hydroxy topiroxostat, which retains inhibitory activity against xanthine oxidase .

- Impact on Urinary Excretion : Studies indicate that topiroxostat can reduce urinary albumin excretion, which is significant in patients with chronic kidney disease .

Case Studies and Research Findings

-

Animal Studies :

- In db/db mice models, topiroxostat demonstrated a dose-dependent reduction in urinary albumin excretion when administered at varying doses (0.1 to 3 mg/kg/day). This effect was not observed with febuxostat, another xanthine oxidase inhibitor .

- Chronic administration of topiroxostat led to the formation of urinary xanthine crystals and nephropathy at higher doses (0.2 mg/kg), indicating potential nephrotoxic effects that warrant further investigation .

-

Clinical Implications :

- A study highlighted that topiroxostat significantly decreased the urinary albumin-to-creatinine ratio in hyperuricemic patients with stage 3 chronic kidney disease compared to placebo controls .

- The therapeutic implications suggest that while topiroxostat effectively manages uric acid levels, monitoring for potential renal side effects is essential.

Data Summary

| Parameter | This compound |

|---|---|

| Mechanism | Xanthine oxidase inhibition |

| IC50 Value | 69 nM |

| Animal Model Used | db/db mice |

| Doses Tested | 0.1, 0.3, 1, 3 mg/kg/day |

| Effects on Urinary Albumin | Dose-dependent reduction |

| Chronic Administration Effects | Urinary xanthine crystals; nephropathy at high doses |

属性

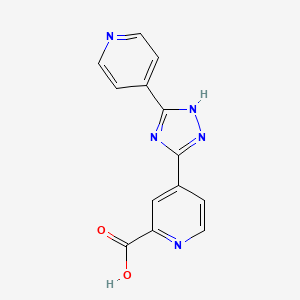

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPYIXOHODPLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。